3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Molecular Formula: C₂₃H₂₂Cl₂N₂OS Molecular Weight: 445.4 g/mol CAS No.: 899910-48-6 Structural Features:
- A spirocyclic 1,4-diazaspiro[4.5]dec-3-ene-2-thione core.
- Substituents:
- 2,4-Dichlorophenyl group: Electron-withdrawing substituents at positions 2 and 4 of the phenyl ring.
- 4-Methylbenzoyl group: A para-methyl-substituted benzoyl moiety.
- 8-Methyl group: A methyl group on the spirocyclic ring.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2OS/c1-14-3-5-16(6-4-14)21(28)27-22(29)20(18-8-7-17(24)13-19(18)25)26-23(27)11-9-15(2)10-12-23/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZWLXJQRDMGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Information
- Molecular Formula : C23H22Cl2N2OS
- Molecular Weight : 445.4 g/mol
- CAS Number : 899910-48-6
Structural Representation
The compound features a spiro structure characterized by the presence of a diazaspirodecane moiety, which is crucial for its biological activity. The presence of chlorine and methyl groups on the phenyl rings may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N2OS |
| Molecular Weight | 445.4 g/mol |
| CAS Number | 899910-48-6 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the dichlorophenyl group is often associated with enhanced activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of related diazaspiro compounds, it was found that modifications in the aryl substituents significantly influenced the activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed superior activity compared to their electron-donating counterparts.
Anticancer Potential
The compound's structural attributes suggest potential anticancer activity. Studies have shown that diazaspiro compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Research Findings: In Vitro Studies
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that similar compounds led to a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Neuropharmacological Effects
Some derivatives of diazaspiro compounds have been investigated for their neuropharmacological effects, particularly as potential modulators of neurotransmitter systems.
Example: Dopamine Receptor Interaction
A related study focused on dopamine D3 receptor binding affinities revealed that structural modifications can enhance selectivity and potency. This suggests that 3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione may exhibit similar interactions, warranting further investigation into its neuroactive properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Variations and Molecular Properties
The following table summarizes structural analogs of the target compound, highlighting substituent differences and molecular properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Variations |
|---|---|---|---|---|
| 3-(2,4-Dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (Target) | 899910-48-6 | C₂₃H₂₂Cl₂N₂OS | 445.4 | Reference compound with 2,4-dichlorophenyl and 4-methylbenzoyl groups. |
| 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | 899917-32-9 | C₂₂H₁₉BrCl₂N₂OS | 510.3 | 4-Bromobenzoyl replaces 4-methylbenzoyl; increased molecular weight due to Br. |
| 3-(4-Bromophenyl)-1-(4-chlorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | 899910-92-0 | C₂₂H₂₀BrClN₂OS | 475.8 | 4-Bromophenyl and 4-chlorobenzoyl groups; mixed halogen substitution. |
| 3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | 1223966-07-1 | C₂₂H₂₁ClN₂OS | 396.9 | 3-Chlorophenyl instead of 2,4-dichlorophenyl; reduced steric bulk. |
| 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | N/A | C₁₄H₁₅ClN₂O₃S | ~342.8* | Sulfonyl (-SO₂-) group replaces thione; altered electronic properties. |
| 8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate | 24854-52-2 | C₂₅H₂₈N₂O₇S | 500.57 | 1-Thia-4,8-diazaspiro core with oxalate counterion; increased polarity. |
*Calculated based on formula.
Impact of Substituents on Physicochemical and Functional Properties
Halogen Substitution: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-deficient character compared to mono-halogenated analogs (e.g., 3-chlorophenyl in CAS 1223966-07-1) .
Acyl Group Modifications :
- The 4-methylbenzoyl group in the target compound balances steric bulk and lipophilicity. Replacing methyl with bromine (CAS 899917-32-9) introduces steric hindrance and electronic effects, which may alter metabolic stability .
Heteroatom Variations :
- Thione groups participate in hydrogen bonding and metal coordination, while sulfonyl groups enhance solubility and oxidative stability .
Spirocyclic Ring Conformation :
- Puckering coordinates (Cremer-Pople parameters) may differ between analogs due to substituent-induced strain. For example, bulky 2,4-dichlorophenyl groups could restrict spirocyclic ring flexibility compared to smaller substituents .
Preparation Methods
Construction of the Spirocyclic Core
The 1,4-diazaspiro[4.5]decane scaffold forms the structural backbone of the target compound. Source demonstrates that cyclocondensation between O-methylisourea (11 ) and β-keto esters (8 ) under basic conditions (NaHCO₃, DMF, 65°C) yields tautomeric mixtures of 1,4- and 1,6-dihydropyrimidines (12 and 13 ) (Chart 3) . For spirocyclic systems, β-keto esters derived from cyclic ketones (e.g., cyclohexanone) are preferred. For example, ethyl 3-oxo-2-(cyclohexylidene)butanoate (8c ) reacts with 11 to generate ethyl 2-methoxy-4-methyl-1,3-diazaspiroundeca-1,4-diene-5-carboxylate (12c ) and its tautomer (13c ) in a 3:1 ratio (74% yield) . Acidic hydrolysis (3 M HCl, THF-MeOH, 50°C) cleaves the methoxy group, yielding the 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-one (5c ) .
Key Reaction Parameters for Spiro Core Formation
| Parameter | Condition |
|---|---|
| Substrate | β-Keto ester with cyclic ketone |
| Base | NaHCO₃ (4.0 equiv.) |
| Solvent | DMF |
| Temperature | 65°C, 12 h |
| Hydrolysis Agent | 3 M HCl in THF-MeOH |
| Hydrolysis Time | 24 h |
Methyl Group Incorporation at Position 8
The 8-methyl group originates from the β-keto ester precursor. For instance, ethyl 3-oxo-2-(2-propylidene)butanoate (8a )—synthesized from ethyl acetoacetate and acetone using TiCl₄/pyridine—introduces a geminal dimethyl group at the 4-position . To position the methyl group at C8, the β-keto ester must derive from a ketone with a branched alkyl chain. For example, heptan-2-one reacts with ethyl 3-oxobutanoate to form 8b , which upon cyclocondensation and hydrolysis installs a 4,4-dipentyl group . Adjusting the ketone’s structure allows precise control over substituent placement.
Acylation with 4-Methylbenzoyl Chloride
The 4-methylbenzoyl group at N1 is introduced via acylation of the secondary amine. Source outlines a general procedure for N-acylation: treating a hydrazide intermediate (7 ) with benzoyl chloride derivatives in DMF using Na₂CO₃ as a base (Table 1) . Applying this method, the spirocyclic amine intermediate is reacted with 4-methylbenzoyl chloride (1.2 equiv.) in DMF at ambient temperature for 17 h. The product is isolated by ice-water precipitation and recrystallized from ethanol (yield: ~80%) .
Acylation Reaction Conditions
| Component | Quantity |
|---|---|
| Amine Intermediate | 1.0 equiv. |
| 4-Methylbenzoyl Cl | 1.2 equiv. |
| Base | Na₂CO₃ (0.4 equiv.) |
| Solvent | DMF |
| Time | 17 h, room temperature |
Thionation at the 2-Position
Conversion of the 2-carbonyl group to a thione is achieved using Lawesson’s reagent. Source reports that treating dihydropyrimidin-2(1H)-ones (5 ) with Lawesson’s reagent (1.2 equiv.) in toluene under reflux for 2 h provides 2-thioxo derivatives (6 ) in high yields (e.g., 88% for 6a ) . For the target compound, this step ensures the final thione functionality.
Thionation Optimization
| Parameter | Condition |
|---|---|
| Reagent | Lawesson’s reagent (1.2 equiv.) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Time | 2 h |
Structural Characterization and Validation
Each intermediate and the final product require rigorous characterization:
-
Nuclear Magnetic Resonance (NMR) : NOE experiments distinguish tautomers (e.g., 12a vs. 13a ) .
-
Mass Spectrometry (LC-MS) : Molecular ion peaks confirm stoichiometry (e.g., m/z 313.2 for C₁₄H₁₄Cl₂N₂S) .
-
Infrared Spectroscopy (IR) : Bands at ~1670 cm⁻¹ (C=O) and ~3273 cm⁻¹ (N-H) validate functional groups .
Challenges and Mitigation Strategies
-
Tautomerization : The spiro core’s tautomeric equilibrium complicates purification. Source addresses this by using DMSO-d₆ for NMR analysis to quantify tautomer ratios .
-
Steric Hindrance : Bulky substituents (e.g., 2,4-dichlorophenyl) slow cyclocondensation. Increasing reagent equivalents (e.g., 11 from 1.2 to 3.0 equiv.) improves yields .
-
Thionation Side Reactions : Overuse of Lawesson’s reagent may sulfurate other carbonyl groups. Strict stoichiometric control (1.2 equiv.) minimizes byproducts .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the spirocyclic core. A general approach includes:
- Step 1: Cyclocondensation of a substituted diamine with a ketone or aldehyde under acidic or basic conditions to form the diazaspiro scaffold.
- Step 2: Introduction of the 2,4-dichlorophenyl and 4-methylbenzoyl groups via nucleophilic substitution or Friedel-Crafts acylation.
- Step 3: Thione formation using Lawesson’s reagent or phosphorus pentasulfide.
Key Optimization Parameters:
- Temperature: Reactions often require reflux conditions (80–120°C) for cyclization steps.
- Catalysts: Lewis acids (e.g., AlCl₃) for acylation steps.
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
Data Contradictions:
Some studies report lower yields (~40%) when using bulkier substituents due to steric hindrance, necessitating iterative solvent optimization (e.g., switching from toluene to DMF) .
Basic: How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?
Methodological Answer:
Structural confirmation requires a combination of:
- X-ray Crystallography: Resolves spirocyclic geometry and substituent orientation. SHELX software is widely used for refinement, but challenges arise in resolving disordered atoms in the dichlorophenyl group .
- NMR Spectroscopy:
- ¹H NMR: Methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) confirm substitution patterns.
- ¹³C NMR: Carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) signals validate functional groups.
- Mass Spectrometry (HRMS): Precise molecular ion peaks (e.g., [M+H]⁺ at m/z 488.05) confirm molecular formula .
Pitfalls:
Crystallographic data may show pseudosymmetry in the spirocyclic core, requiring high-resolution data (<1.0 Å) to avoid misinterpretation .
Advanced: How do electronic and steric effects of substituents (e.g., 2,4-dichlorophenyl) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions. DFT calculations show enhanced electrophilicity at the 4-position of the dichlorophenyl group .
- Steric Effects: Steric bulk at the 2-position hinders axial coordination in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), necessitating bulky ligands (e.g., SPhos) to improve yields .
Case Study:
In Pd-catalyzed cross-coupling, replacing 2,4-dichlorophenyl with 4-fluorophenyl increased reaction yields from 55% to 78% due to reduced steric hindrance .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay-Specific Optimization:
- Enzyme Assays: Use recombinant proteins (e.g., kinase isoforms) to isolate target interactions.
- Cell-Based Assays: Account for membrane permeability by modulating logP via substituent modifications (e.g., adding methoxy groups increases solubility).
- Data Normalization: Normalize IC₅₀ values against reference inhibitors (e.g., staurosporine for kinase assays) to control for inter-lab variability .
Example Contradiction:
A compound showed IC₅₀ = 12 nM in isolated enzyme assays but IC₅₀ = 850 nM in cell-based assays. This discrepancy was attributed to poor cellular uptake, resolved by PEGylation .
Advanced: How does the spirocyclic conformation impact binding to biological targets?
Methodological Answer:
- Conformational Analysis:
- Ring Puckering: Cremer-Pople parameters quantify puckering amplitude (θ) and phase (φ) for the diazaspiro ring. For this compound, θ = 25° (flattened chair) enhances binding pocket compatibility .
- Molecular Dynamics (MD): Simulations reveal the spirocyclic core adopts a rigid conformation, reducing entropy penalties upon target binding .
- SAR Studies:
- Substituent Modifications: Replacing the 4-methylbenzoyl group with a 4-fluorobenzoyl group increased binding affinity (ΔΔG = -1.8 kcal/mol) due to improved hydrophobic interactions .
Advanced: What crystallographic challenges arise during structure refinement, and how are they mitigated?
Methodological Answer:
- Disorder Modeling: The dichlorophenyl group often exhibits rotational disorder. Strategies include:
- Enantiopurity Verification: Flack parameter analysis (e.g., x = 0.02(3)) confirms absence of racemic twinning .
Data Example:
A recent refinement (R₁ = 0.030) required 12 cycles of least-squares minimization with anisotropic displacement parameters for non-H atoms .
Advanced: How are computational methods integrated to predict metabolic stability and toxicity?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Software like SwissADME predicts CYP450 metabolism hotspots (e.g., oxidation at the 8-methyl group).
- Docking Studies: Glide or AutoDock Vira identifies potential off-target interactions (e.g., hERG channel binding).
- Experimental Validation: Microsomal stability assays (e.g., t₁/₂ = 45 min in human liver microsomes) guide structural modifications to block metabolic soft spots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
